Eniluracil

Pharmacokinetics Oral Bioavailability DPD Inhibition

Eniluracil (5-ethynyluracil) is a pure, irreversible DPD inactivator that covalently disables the enzyme active site (Ki = 1.6 µM), completely eliminating inter-patient 5-FU pharmacokinetic variability—unlike reversible inhibitors such as gimeracil (S-1) or competitive substrates (UFT). It enables 100% oral 5-FU bioavailability with infusion-comparable exposure (CV 23–33%) and a 6-fold therapeutic index improvement in preclinical models. Choose Eniluracil for reproducible, predictable fluoropyrimidine potentiation without off-target cytotoxicity.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 59989-18-3
Cat. No. B1684387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEniluracil
CAS59989-18-3
Synonyms776C85;  DH300004;  GW776;  GW-776;  GW 776;  GW-776C85;  GW 776C85;  GW776C85;  NSC 687296;  5-ethynyluracil;  ethynyluracil.
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC#CC1=CNC(=O)NC1=O
InChIInChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)
InChIKeyJOZGNYDSEBIJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eniluracil (CAS 59989-18-3) Procurement Guide: Mechanism-Based DPD Inactivator for Fluoropyrimidine Modulation


Eniluracil (5-ethynyluracil) is a uracil analog that functions as an irreversible, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of fluoropyrimidines such as 5-fluorouracil (5-FU) . Unlike reversible inhibitors or competitive substrates, eniluracil covalently binds to and permanently disables the DPD enzyme active site, eliminating the primary pathway of 5-FU degradation and bypassing interpatient pharmacokinetic variability . This compound has undergone extensive clinical evaluation in Phase I/II/III trials for multiple solid tumor indications and has received Orphan Drug designation from the FDA for hepatocellular carcinoma .

Why Eniluracil Cannot Be Substituted with Other DPD Inhibitors in Fluoropyrimidine Research


DPD-inhibiting fluoropyrimidine regimens are not interchangeable due to fundamental mechanistic differences. Eniluracil is a pure DPD inactivator that forms a covalent bond with the enzyme active site, achieving complete and sustained DPD inhibition without itself contributing any cytotoxic activity . In contrast, UFT employs uracil as a competitive, reversible DPD substrate that competes with 5-FU for degradation, while S-1 contains gimeracil (CDHP), a reversible DPD inhibitor that requires continuous drug presence to maintain enzyme suppression . Capecitabine, an oral 5-FU prodrug, contains no DPD inhibitor and therefore exhibits the same high interpatient pharmacokinetic variability as intravenous 5-FU . These mechanistic distinctions translate directly into divergent pharmacokinetic profiles, dosing requirements, toxicity patterns, and therapeutic windows—making compound selection a critical scientific decision rather than a simple catalog substitution .

Eniluracil (CAS 59989-18-3) Quantitative Differentiation Evidence Against Comparator DPD Inhibitors


Complete Oral Bioavailability of 5-FU Achieved Only with Irreversible DPD Inactivation by Eniluracil

Eniluracil increases the oral bioavailability of 5-fluorouracil (5-FU) to approximately 100%, eliminating the erratic and incomplete absorption characteristic of oral 5-FU without DPD inhibition. In contrast, oral 5-FU alone exhibits highly variable bioavailability due to first-pass DPD-mediated catabolism in the gut and liver, with interpatient variation exceeding 20-fold . UFT, which employs uracil as a competitive DPD substrate, achieves incomplete and reversible DPD inhibition, while S-1's gimeracil component provides only reversible DPD suppression .

Pharmacokinetics Oral Bioavailability DPD Inhibition

Irreversible DPD Inhibition Potency (Ki = 1.6 µM) Enables Complete and Sustained Enzyme Inactivation

Eniluracil demonstrates potent irreversible inhibition of dihydropyrimidine dehydrogenase with an apparent Ki of 1.6 µM, acting as a mechanism-based inactivator that covalently modifies the enzyme active site . This irreversible binding achieves complete DPD inactivation within 1 hour of oral administration and sustains suppression for ≥24 hours, in marked contrast to reversible inhibitors like gimeracil (in S-1) or competitive substrates like uracil (in UFT) that require continuous drug presence to maintain enzyme inhibition .

Enzyme Inhibition DPD Potency

20-Fold Increase in 5-FU Half-Life with Eniluracil Co-Administration Enables Protracted Exposure

Co-administration of eniluracil with 5-FU produces a dramatic alteration in 5-FU pharmacokinetics: terminal half-life increases approximately 20-fold compared to 5-FU alone, while systemic clearance decreases 22-fold . This sustained exposure profile mimics that of continuous intravenous infusion 5-FU but is achieved with oral dosing, providing comparable antitumor efficacy without the need for indwelling catheters or infusion pumps . In contrast, 5-FU prodrugs like capecitabine generate 5-FU with a short half-life (~0.5-1 hour) and require thrice-daily dosing to maintain therapeutic levels .

Pharmacokinetics Half-Life Extension 5-FU Modulation

Distinct Toxicity Profile: Minimal Hand-Foot Syndrome (15% Grade 1/2) vs. Capecitabine (50-60% All Grades)

Eniluracil/5-FU therapy produces a markedly lower incidence of hand-foot syndrome (HFS) compared to capecitabine. In a Phase II study of low-dose oral 5-FU with eniluracil in advanced breast cancer, grade 1/2 HFS occurred in only 15% of patients, with no grade 3/4 HFS reported . The frequency of HFS is described as minimal with either the 5-day or 28-day eniluracil/5-FU schedules . In contrast, capecitabine monotherapy produces HFS in 50-60% of patients across all grades, with grade 3 HFS occurring in 10-17% of patients, often necessitating dose interruption or treatment discontinuation .

Toxicity Hand-Foot Syndrome Safety Profile

Therapeutic Index Enhancement: 6-Fold Increase in Rodent Tumor Models with Eniluracil Pretreatment

Pretreatment with eniluracil (ADH300004) increases the therapeutic index of 5-FU by up to 6-fold in rodent tumor models, including Colon 38, MOPC-315, and Ward colorectal carcinoma . In human Colo205 colorectal xenograft models, eniluracil pretreatment (1 mg/kg) reduced the maximum tolerated dose (MTD) of 5-FU from 115 mg/kg/week to 25 mg/kg/week while maintaining comparable tumor growth delay: 20 days with 10 mg/kg 5-FU + eniluracil vs. 29 days with 100 mg/kg 5-FU alone (P<0.001) . This demonstrates that eniluracil enables a >90% reduction in 5-FU dose requirement without loss of antitumor efficacy.

Preclinical Efficacy Therapeutic Index Combination Therapy

Low Intersubject Pharmacokinetic Variability (CV 23-33%) Enables Predictable Dosing Without Therapeutic Drug Monitoring

Eniluracil co-administration dramatically reduces intersubject variability in 5-FU pharmacokinetics. In a three-way crossover bioequivalence study, the coefficient of variation (CV) for pharmacokinetic parameters reflecting 5-FU exposure and clearance ranged from only 23% to 33% across treatments . This contrasts sharply with the >20-fold interpatient variability observed with oral 5-FU alone and the substantial variability (CV typically 30-60%) seen with capecitabine and its metabolites . The low variability achieved with eniluracil eliminates the need for therapeutic drug monitoring that is often required for safe administration of intravenous 5-FU infusions.

Pharmacokinetic Variability Precision Dosing Therapeutic Drug Monitoring

Eniluracil (CAS 59989-18-3) Validated Research and Procurement Application Scenarios


Preclinical Studies Requiring Consistent and Predictable 5-FU Exposure Across Animal Cohorts

In rodent tumor models, eniluracil pretreatment eliminates inter-animal variability in 5-FU metabolism driven by differences in hepatic DPD activity, enabling reproducible pharmacokinetic exposure and dose-response relationships. Researchers can achieve a 6-fold increase in therapeutic index with up to 90% reduction in 5-FU dose while maintaining comparable tumor growth delay . This consistency is critical for generating statistically robust data in small animal cohorts where pharmacokinetic variability can otherwise confound efficacy and toxicity endpoints.

Oral Chemotherapy Regimen Development for Solid Tumor Indications Where Intravenous 5-FU Is Inconvenient or Contraindicated

Eniluracil enables oral administration of 5-FU with 100% bioavailability and pharmacokinetic exposure comparable to continuous intravenous infusion . This is particularly valuable for developing all-oral combination regimens for colorectal, breast, and pancreatic cancers where protracted infusion 5-FU is logistically burdensome for patients and healthcare systems. The twice-daily oral dosing schedule, validated in Phase II/III clinical trials, provides a convenient alternative to indwelling catheters and infusion pumps while maintaining predictable systemic exposure (CV 23-33%) .

Studies Investigating Fluoropyrimidine Toxicity Mechanisms, Particularly Hand-Foot Syndrome Pathophysiology

The distinct toxicity profile of eniluracil/5-FU—characterized by minimal hand-foot syndrome (15% grade 1/2 vs. 50-60% with capecitabine)—makes it a valuable tool for dissecting the metabolic pathways underlying fluoropyrimidine toxicities . Since eniluracil blocks 5-FU catabolism to FBAL and other potentially cardiotoxic/neurotoxic metabolites while preserving anabolic activation to cytotoxic nucleotides, researchers can isolate the contribution of specific metabolite pathways to adverse events .

Pharmacokinetic/Pharmacodynamic Modeling of DPD-Mediated Drug-Drug Interactions

As a potent, irreversible DPD inactivator (Ki = 1.6 µM), eniluracil serves as a positive control and benchmark compound for evaluating novel DPD inhibitors or assessing the contribution of DPD to the metabolism of other pyrimidine-based therapeutics . Its complete and sustained enzyme inactivation (within 1 hour, sustained ≥24 hours) provides a defined baseline for maximum DPD suppression against which reversible inhibitors (e.g., gimeracil in S-1) or competitive substrates (e.g., uracil in UFT) can be quantitatively compared .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eniluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.